![molecular formula C24H21FN4O2 B2824277 5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941995-44-4](/img/structure/B2824277.png)
5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
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Description
5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality 5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Chemical synthesis of complex quinoline derivatives has been extensively studied, aiming to generate new compounds with potential pharmacological properties. For example, the synthesis of new series of pyridine and fused pyridine derivatives explores the reactivity of pyridinecarbonitriles towards different reagents, leading to a variety of heterocyclic compounds with potential for further biological evaluation (Al-Issa, 2012). Similarly, the design and synthesis of novel quinoline derivatives have been reported, where compounds are evaluated for their ability to inhibit specific kinase enzymes, showcasing a methodological approach to discovering new inhibitors with potential therapeutic applications (Peifer et al., 2007).
Biological Activities
The exploration of biological activities is a crucial aspect of the research on new chemical entities. For instance, novel pyrazolopyridine derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant inhibitory effects against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Hafez et al., 2015). Moreover, the development of compounds based on pyrazole and quinoline cores has been associated with the investigation of their anticancer, anti-inflammatory, and analgesic properties, highlighting the diverse therapeutic potentials of these chemical frameworks (Farag et al., 2012).
Advanced Applications
Beyond their potential in drug discovery, compounds with complex structures like "5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one" may also find applications in materials science. For example, iridium(III) complexes with pyrazol-pyridine ligands have been studied for their electroluminescent properties, offering insights into the development of high-efficiency organic light-emitting diodes (OLEDs) (Su et al., 2021).
properties
IUPAC Name |
5-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-14-8-9-16-12-17(25)10-11-20(16)28(14)24(31)19-13-26-23-21(22(19)30)15(2)27-29(23)18-6-4-3-5-7-18/h3-7,10-14H,8-9H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYCLMBGPPFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CNC4=C(C3=O)C(=NN4C5=CC=CC=C5)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one |
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